An In-Depth Technical Guide to tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate, a key building block in medicinal chemistry and drug discovery. The document delves into its chemical properties, elucidates a detailed, field-proven synthetic protocol, and explores its critical role as a versatile linker and pharmacophore. Emphasis is placed on the causality behind experimental choices, ensuring a reproducible and scalable synthesis. This guide is intended to be an essential resource for researchers leveraging "click chemistry" for the development of novel therapeutics and functional biomolecules.
Introduction: The Strategic Importance of a Clickable Building Block
In the landscape of modern drug discovery, the quest for modular and efficient synthetic strategies is paramount. tert-Butyl N-(1H-1,2,3-triazol-4-yl)carbamate (CAS Number: 1443981-13-2 ) has emerged as a compound of significant interest.[1][2] Its structure marries two critical functionalities: the robust and bio-orthogonal 1,2,3-triazole ring, and the acid-labile tert-butoxycarbonyl (Boc) protecting group.
The 1,2,3-triazole moiety, most famously assembled via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—the cornerstone of "click chemistry"—serves as a stable, non-hydrolyzable linker that can mimic the geometry of a peptide bond.[3] Triazoles are more than inert spacers; they can engage in hydrogen bonding and dipole interactions, actively contributing to a molecule's binding affinity for its biological target.[3]
The Boc protecting group, on the other hand, provides a convenient handle for masking the reactive amine, allowing for selective transformations at other positions of a larger molecule. Its clean, acid-mediated removal is a staple in multi-step organic synthesis. This dual functionality makes tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate an invaluable precursor for constructing complex molecular architectures, from targeted drug conjugates to novel heterocyclic scaffolds.
This guide will provide the necessary technical details to synthesize, handle, and strategically employ this compound in a research and development setting.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is fundamental to its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 1443981-13-2 | [1][2] |
| Molecular Formula | C₇H₁₂N₄O₂ | [4] |
| Molecular Weight | 184.20 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge |
| SMILES | CC(C)(C)OC(=O)NC1=CN=NN1 | [4] |
| InChI | InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)9-5-4-8-11-10-5/h4H,1-3H3,(H,9,12)(H,8,10,11) | [4] |
Safety and Handling: While a specific safety data sheet (SDS) for this compound is not readily available, data from analogous structures, such as tert-butyl carbamate, suggest that it should be handled with standard laboratory precautions.[5] It is recommended to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Synthesis and Mechanism: A Two-Step, One-Pot Approach
The synthesis of tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate is logically approached as a two-stage process: the formation of the 4-amino-1H-1,2,3-triazole core, followed by the protection of the exocyclic amine with a Boc group. While these can be performed as discrete steps, a more efficient workflow involves a one-pot procedure following the initial triazole formation. The foundational reaction is the CuAAC, prized for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[][7][8][]
Reaction Scheme
The overall transformation can be visualized as follows:
Caption: Synthetic pathway for tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate.
Detailed Experimental Protocol
This protocol is synthesized from established methodologies for CuAAC reactions and Boc protection of heterocyclic amines, providing a robust and reproducible procedure.[10][11]
Materials:
-
Trimethylsilylacetylene (TMSA)
-
Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: In Situ Formation of 4-Amino-1H-1,2,3-triazole
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.0 eq) and dissolve it in a 1:1 mixture of water and THF (e.g., 50 mL).
-
In a separate small vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a minimal amount of water. The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.
-
Add the copper/ascorbate solution to the stirring sodium azide solution.
-
Add trimethylsilylacetylene (1.1 eq) to the reaction mixture dropwise at room temperature. The use of TMSA is a strategic choice as it is a liquid and easier to handle than acetylene gas. The TMS group will be cleaved in situ or during workup.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.
-
-
Step 2: Boc Protection (One-Pot)
-
Once the formation of the triazole is complete (as indicated by TLC), add methanol (50 mL) to the reaction mixture to ensure solubility.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) to the mixture, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.2 eq) in THF (20 mL). The base is crucial to deprotonate the amino group, rendering it nucleophilic for the attack on the Boc anhydride.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the formation of the Boc-protected product by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous residue with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) to remove any unreacted acidic species, and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate as a pure solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectra would show characteristic peaks for the triazole proton, the Boc group's tert-butyl protons, and the NH proton.
-
Applications in Drug Discovery and Chemical Biology
The utility of tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate stems from its ability to serve as a versatile "linkerology" tool. After synthesis, the Boc group can be selectively removed under acidic conditions to reveal a primary amine. This amine can then be functionalized in a multitude of ways, making the compound a gateway to a wide array of more complex molecules.
Workflow: Bio-conjugation Application
The following workflow illustrates how this building block can be used to link a small molecule drug to a targeting moiety (e.g., a peptide or antibody fragment) equipped with an alkyne handle.
Caption: Bio-conjugation workflow using the title compound.
Key Applications Include:
-
PROTACs and Molecular Glues: The triazole linker can be used to connect a warhead that binds to a protein of interest and a ligand for an E3 ubiquitin ligase.
-
Antibody-Drug Conjugates (ADCs): The compound can be elaborated into a payload-linker that is subsequently "clicked" onto an antibody modified with an alkyne or azide.[]
-
Peptidomimetics: The triazole ring can be incorporated into peptide backbones as an isostere of the amide bond, imparting resistance to proteolytic degradation.
-
Fragment-Based Drug Discovery (FBDD): The triazole core can be used to link different fragments identified through screening to generate more potent lead compounds.
Conclusion
tert-Butyl N-(1H-1,2,3-triazol-4-yl)carbamate is a high-value synthetic intermediate that provides a streamlined entry into the world of "click chemistry." Its robust synthesis, predicated on the highly reliable CuAAC reaction, and the versatility afforded by the Boc-protected amine, make it an indispensable tool for medicinal chemists and chemical biologists. This guide provides the foundational knowledge and a practical, detailed protocol to empower researchers to fully leverage the potential of this strategic building block in their pursuit of novel molecular entities for therapeutic and diagnostic applications.
References
-
Arctom Scientific. CAS NO. 1443981-13-2 | tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate. Available at: [Link]. (Accessed January 19, 2026).
-
PubChem. tert-Butyl n-(1h-1,2,3-triazol-4-yl)carbamate. Available at: [Link]. (Accessed January 19, 2026).
-
Gandeepan, P., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Scientific Reports, 9(1), 13393. Available at: [Link]. (Accessed January 19, 2026).
-
Oriental Journal of Chemistry. (2012). Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate. Oriental Journal of Chemistry, 28(2), 863-872. Available at: [Link]. (Accessed January 19, 2026).
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]. (Accessed January 19, 2026).
-
Choudhary, S. K., Trivedi, M., & Sogani, N. (2022). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry, 61(10), 1113-1119. Available at: [Link]. (Accessed January 19, 2026).
-
Hein, C. D., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. European Journal of Medicinal Chemistry, 282, 117009. Available at: [Link]. (Accessed January 19, 2026).
-
Interchim. Click Chemistry (Azide / alkyne reaction). Available at: [Link]. (Accessed January 19, 2026).
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]. (Accessed January 19, 2026).
-
Singh, M. S., & Singh, A. K. (2022). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Molecules, 27(15), 4949. Available at: [Link]. (Accessed January 19, 2026).
-
Hein, C. D., et al. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Angewandte Chemie International Edition, 47(43), 8218-8229. Available at: [Link]. (Accessed January 19, 2026).
-
The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]. (Accessed January 19, 2026).
-
Chem-Impex. Tert-Butyl (1H-Benzo[D][1][12][13]Triazol-1-Yl)Methyl(Allyl)Carbamate. Available at: [Link]. (Accessed January 19, 2026).
-
Wu, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(1), 22. Available at: [Link]. (Accessed January 19, 2026).
-
Organic Syntheses. 3-amino-1h-1,2,4-triazole. Available at: [Link]. (Accessed January 19, 2026).
-
Gontcharov, A. V., et al. (1999). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 2056. Available at: [Link]. (Accessed January 19, 2026).
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate CAS#: 1443981-13-2 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - Tert-butyl n-(1h-1,2,3-triazol-4-yl)carbamate (C7H12N4O2) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate – Oriental Journal of Chemistry [orientjchem.org]
- 7. interchim.fr [interchim.fr]
- 8. Click Chemistry [organic-chemistry.org]
- 10. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate (EVT-2859300) | 1934459-66-1 [evitachem.com]
- 13. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
